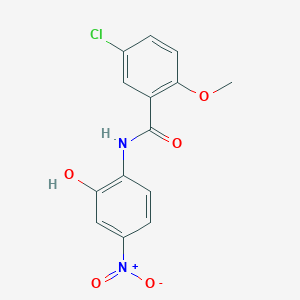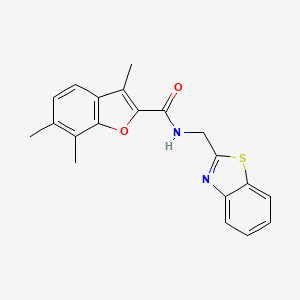
5-chloro-N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide
Vue d'ensemble
Description
5-chloro-N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide is an aromatic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a chloro group, a hydroxy group, a nitro group, and a methoxy group attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide typically involves the following steps:
Chlorination: The addition of a chloro group to the benzene ring.
Methoxylation: The addition of a methoxy group to the benzene ring.
Amidation: The formation of the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, chlorination, hydroxylation, methoxylation, and amidation processes, often using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (RNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
5-chloro-N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide: Lacks the chloro group.
5-chloro-N-(2-hydroxyphenyl)-2-methoxybenzamide: Lacks the nitro group.
5-chloro-N-(4-nitrophenyl)-2-methoxybenzamide: Lacks the hydroxy group.
Uniqueness
5-chloro-N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide is unique due to the presence of all four functional groups (chloro, hydroxy, nitro, and methoxy) on the benzamide core, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-chloro-N-(2-hydroxy-4-nitrophenyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5/c1-22-13-5-2-8(15)6-10(13)14(19)16-11-4-3-9(17(20)21)7-12(11)18/h2-7,18H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXZQUYANLNSFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4206972.png)
![Ethyl 4-[2-(4-nitro-1,3-dioxoisoindol-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B4206980.png)
![2-[[5-[(4-Chloro-3-methylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B4206987.png)
![diethyl 4-(3-bromo-4-ethoxy-5-methoxyphenyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4206996.png)

![N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4207015.png)
![3,4,5-triethoxy-N-{[(2-hydroxy-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4207042.png)
![3-nitro-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}-4-(1-piperidinyl)benzamide](/img/structure/B4207046.png)
![1-[4-(2-methylphenoxy)butyl]-3,4-dihydro-2H-quinoline](/img/structure/B4207057.png)
![dimethyl 5-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}isophthalate](/img/structure/B4207060.png)
![N-(5-chloro-2-methylphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4207066.png)
![N-(2-methyl-4-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}phenyl)-2-furamide](/img/structure/B4207077.png)
![4-[({3-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4207081.png)
![N-{5-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B4207082.png)
